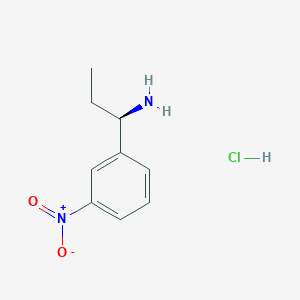

(1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride

Description

(1R)-1-(3-Nitrophenyl)propan-1-amine hydrochloride is a chiral amine salt featuring a nitro group at the meta position of the phenyl ring. The compound’s molecular formula is C₉H₁₃ClN₂O₂, with a molecular weight of 216.66 g/mol (calculated from its S-enantiomer, CAS 873893-97-1 ). The R-configuration at the chiral center is critical for stereoselective activity, as enantiomers often exhibit divergent pharmacological behaviors.

Properties

IUPAC Name |

(1R)-1-(3-nitrophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-9(10)7-4-3-5-8(6-7)11(12)13;/h3-6,9H,2,10H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUHSTOUMBJFNC-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation from 1-(3-nitrophenyl)propan-1-one via Reductive Amination

A key method involves the reductive amination of 1-(3-nitrophenyl)propan-1-one with ammonia or an amine source under controlled conditions, followed by purification and salt formation.

- The ketone 1-(3-nitrophenyl)propan-1-one is reacted with ammonia in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

- The reaction is typically conducted in solvents like methanol or ethanol at temperatures ranging from 35°C to 70°C.

- The reaction progress is monitored by high-performance liquid chromatography (HPLC) to ensure conversion rates above 90%.

This method yields the racemic amine, which then requires resolution to isolate the (1R)-enantiomer.

Enantiomeric Resolution via Chiral Salts

Since the reductive amination produces a racemic mixture, resolution is necessary:

- The racemic amine is treated with chiral acids such as dibenzoyltartaric acid, mandelic acid, or camphorsulfonic acid.

- This forms diastereomeric salts, which have different solubilities and can be separated by crystallization.

- For example, (S)-3-(dimethylamino)-2-methyl-1-(3-nitrophenyl)-propan-1-one forms a dibenzoyltartrate salt with enantiomeric excess (ee) ≥ 98.5% and yields around 96.2% based on initial material.

- The isolated enantiomer is then converted to the hydrochloride salt by treatment with hydrochloric acid at controlled temperatures (35-50°C), followed by crystallization and washing steps to achieve high purity (HPLC ≥ 99%).

Alternative Synthetic Routes

Other synthetic routes include:

- Acylation reactions involving acetic anhydride to prepare intermediates that can be further converted to the target amine.

- Use of methyl-tetrahydrofuran as a solvent for specific reaction steps to improve yields and purity.

- Hydrolysis and rearrangement steps for related nitrophenyl derivatives, which can be adapted for the preparation of the amine hydrochloride salt.

Experimental Data Summary

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|

| 1 | 1-(3-nitrophenyl)propan-1-one + Acetic anhydride | 50-70 | 16 hours | - | >90% conv. | Formation of ketone intermediate |

| 2 | Reductive amination (e.g., NaBH3CN) | 35-40 | 1-4 hours + 24h | - | - | Produces racemic amine |

| 3 | Resolution with dibenzoyltartaric acid | 35-40 | 4-6 hours | 96.2 | ≥98.5% ee | Crystallization of diastereomeric salt |

| 4 | Hydrochloride salt formation (HCl addition) | 35-50 | 3 hours | ~69 | ≥99% | Crystallization and purification |

| 5 | Final washing and drying | Ambient | 16-24 hours | - | - | Ensures high purity and solid form |

Analytical and Monitoring Techniques

- HPLC is the primary method for monitoring conversion and purity throughout the synthesis.

- Chiral HPLC or polarimetry is used to determine enantiomeric excess after resolution.

- Crystallization steps are optimized based on solubility profiles in solvents such as ethanol, acetone, and t-butyl methyl ether.

Research Findings and Optimization Notes

- Maintaining reaction temperatures within specified ranges (35-70°C) is critical for optimal yields and purity.

- Slow addition of acetic anhydride and careful control of pH during hydrochloride salt formation improve product crystallinity and purity.

- The choice of chiral resolving agent significantly affects the efficiency of enantiomeric separation.

- The use of methyl-tetrahydrofuran as a solvent in certain steps enhances reaction selectivity and reduces byproduct formation.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions on the aromatic ring can produce various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies indicate that similar compounds exhibit significant growth inhibition against various cancer cell lines. For instance, analogs have shown GI50 values in the low micromolar range against leukemia and solid tumors.

- Antimicrobial Properties : Research has evaluated compounds with similar structures for their efficacy against drug-resistant pathogens, showing promising results .

- Neurological Applications : The compound's ability to modulate neurotransmitter receptor activity positions it as a candidate for treating neurological disorders .

Biological Studies

The compound is studied for its interactions with biological systems:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes .

- Receptor Binding : The compound can bind to neurotransmitter receptors, influencing signal transduction pathways .

Synthesis and Material Science

(1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride serves as a building block in the synthesis of more complex molecules. Its derivatives are used in the production of specialty chemicals and materials, expanding its utility in industrial applications .

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of (1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride:

| Study Reference | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Significant growth inhibition observed in leukemia cell lines with GI50 values < 10 µM. |

| Study 2 | Antimicrobial Efficacy | Compounds demonstrated effectiveness against multi-drug resistant strains. |

| Study 3 | Neurological Effects | Potential modulation of serotonin receptors noted, suggesting therapeutic implications for depression and anxiety disorders. |

Mechanism of Action

The mechanism of action of (1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Insights :

- Electron-withdrawing groups (e.g., NO₂, Cl): Increase stability but reduce aqueous solubility. The nitro group in the target compound may enhance oxidative stability compared to chloro analogs .

- Electron-donating groups (e.g., OCH₃) : Improve solubility but may reduce chemical stability. The methoxy derivative’s solubility could be ~20% higher than the nitro analog .

Alkyl Chain Modifications

Key Insight : Branching or extending the alkyl chain alters steric bulk and flexibility. Cinacalcet’s trifluoromethylphenyl and naphthyl groups enable high receptor specificity, whereas simpler structures like the target compound may require optimization for target engagement .

Research Findings and Implications

Synthesis and Stability : The nitro group in the target compound may necessitate protective measures during synthesis to prevent reduction. RP-UPLC methods (as validated for Cinacalcet) are suitable for purity analysis .

Biological Activity

Overview

(1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride is an organic compound that belongs to the class of amines, characterized by a nitrophenyl group attached to a propan-1-amine backbone. It has garnered interest in both chemical and biological research due to its potential applications in medicinal chemistry, particularly as a building block for more complex organic molecules and as a candidate for therapeutic development.

- Molecular Formula : C₉H₁₂N₂O₂

- CAS Number : 1423015-67-1

- Structure : The compound features a propan-1-amine structure with a nitro group positioned on the phenyl ring, influencing its reactivity and biological interactions.

The biological activity of (1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride is primarily attributed to its ability to interact with various molecular targets. As a ligand, it may bind to specific receptors or enzymes, modulating their activity. The precise pathways and targets depend on the application context, which can include:

- Interaction with neurotransmitter receptors.

- Modulation of enzyme activities involved in metabolic processes.

Biological Activity

Research indicates that (1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride has potential antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, suggesting its utility in developing new antimicrobial agents.

Antimicrobial Studies

A study evaluated the antimicrobial activity of derivatives related to (1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride, measuring minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The compound exhibited significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Case Study 1: Antibacterial Efficacy

In a comparative study of structural analogs, derivatives of (1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride were tested for their ability to inhibit biofilm formation in Staphylococcus aureus. The results indicated that these compounds not only inhibited bacterial growth but also significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines. The results demonstrated that certain derivatives exhibited selective cytotoxicity towards breast cancer cells while showing minimal toxicity towards normal cells, suggesting potential therapeutic applications in oncology .

Comparative Analysis with Related Compounds

The biological activity of (1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride can be contrasted with similar compounds:

| Compound Name | Structure Positioning | Biological Activity |

|---|---|---|

| (1R)-1-(4-nitrophenyl)propan-1-amine | Para | Moderate antibacterial effects |

| (1R)-1-(2-nitrophenyl)propan-1-amine | Ortho | Lower efficacy than 3-position |

| (1R)-1-(3-chlorophenyl)propan-1-amine | Meta | Similar activity profile |

The unique positioning of the nitro group in the 3-position enhances its reactivity and biological interactions compared to its ortho and para counterparts.

Q & A

Basic: What are the recommended synthetic routes for (1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride, and how can enantiomeric purity be ensured?

Answer:

Synthesis typically involves asymmetric reduction of a prochiral ketone precursor (e.g., 3-nitropropiophenone) using chiral catalysts like oxazaborolidines or transition metal complexes. For example:

- Key Step : Catalytic hydrogenation or borane-mediated reduction with a chiral ligand (e.g., (R)-CBS catalyst) to achieve enantiomeric excess (ee) >98% .

- Purification : Recrystallization in polar solvents (ethanol/water) or chiral column chromatography to isolate the (1R)-enantiomer. Validate purity via chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Answer:

Discrepancies often arise from solvent effects, proton exchange, or conformational flexibility. Mitigation strategies:

- Dynamic NMR : Perform variable-temperature NMR to detect slow conformational exchange .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and simulate NMR shifts using gauge-including atomic orbitals (GIAO). Compare with experimental data to identify dominant conformers .

- X-ray Crystallography : Resolve absolute configuration and validate spatial arrangement of the nitrophenyl group .

Basic: What stability-indicating analytical methods are suitable for monitoring degradation under storage conditions?

Answer:

- RP-UPLC : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Detect impurities at 254 nm, ensuring baseline separation of hydrolytic byproducts (e.g., 3-nitrophenylpropanol) .

- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic conditions. Quantify degradation products using a validated mass balance approach .

Advanced: How can chiral inversion mechanisms be investigated during metabolic or synthetic processes?

Answer:

- Isotopic Labeling : Synthesize deuterated analogs (e.g., (1R)-[D]-amine) to track inversion via LC-MS/MS. Monitor for mass shifts in metabolites .

- Kinetic Studies : Measure racemization rates in buffered solutions (pH 1–10) at 25–60°C. Fit data to Eyring plots to determine activation energy and identify pH-dependent pathways .

- Enzymatic Assays : Incubate with liver microsomes (human/rat) and use chiral LC to detect epimerization by amidases or esterases .

Basic: What are the critical parameters for scaling up the synthesis while maintaining optical purity?

Answer:

- Catalyst Loading : Optimize catalyst-to-substrate ratio (typically 0.5–2 mol%) to balance cost and ee .

- Reaction Monitoring : Use inline FTIR or Raman spectroscopy to track ketone conversion and avoid over-reduction.

- Crystallization Control : Seed with pure (1R)-enantiomer crystals to suppress nucleation of the undesired (1S)-form .

Advanced: How can computational models predict the compound’s interaction with biological targets (e.g., GPCRs)?

Answer:

- Docking Studies : Use Schrödinger’s Glide to dock the compound into homology models of targets (e.g., serotonin receptors). Prioritize poses with nitro group interactions in hydrophobic pockets .

- MD Simulations : Run 100-ns simulations in CHARMM36 to assess binding stability. Calculate binding free energy via MM-PBSA .

- SAR Analysis : Compare with analogs (e.g., 3-fluoro or 3-chloro derivatives) to map nitro group contributions to affinity .

Basic: What strategies are effective in mitigating nitro group reduction during catalytic reactions?

Answer:

- Catalyst Selection : Avoid Pd/C or Raney Ni; use PtO₂ or Adams catalyst under controlled H₂ pressure (1–3 atm) .

- Additives : Include quinoline or thiourea to poison side-reaction sites.

- Low-Temperature Reduction : Perform hydrogenation at 0–5°C to limit over-reduction to aminophenyl derivatives .

Advanced: How can impurity profiling address batch-to-batch variability in enantiomeric excess?

Answer:

- DoE Approach : Design experiments (e.g., fractional factorial) to test factors like solvent polarity, catalyst age, and stirring rate. Optimize using response surface methodology .

- Multivariate Analysis : Apply PCA to HPLC-UV data from 20+ batches to correlate process parameters with impurity profiles .

- Genotoxic Assessment : Screen nitroso impurities (e.g., via Ames test) if residual nitrating agents are suspected .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.